molecular formula C14H18FN3O3S B6435580 N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide CAS No. 2549021-64-7

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide

Cat. No. B6435580
CAS RN: 2549021-64-7
M. Wt: 327.38 g/mol
InChI Key: DCLHGWZSJCISEN-UHFFFAOYSA-N
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Description

This compound is a fluorinated heterocycle compound, containing a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . It is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .


Synthesis Analysis

The synthesis of this compound involves a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The Inchi Code for the compound is 1S/C8H6FNO2/c9-5-1-2-6-7 (3-5)12-8 (4-11)10-6/h1-3,11H,4H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of the 6-fluoro-1,2-benzisoxazole moiety and its substituents . The obtained product displayed the three aromatic protons, doublet of doublet at 7.84, doublet at 7.37 and a triplet at 7.20, which were assigned for the three protons of the 6-fluoro-1,2-benzisoxazole moiety in addition to their substituents proton peaks .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 168–172°C . The 1H NMR spectrum shows various peaks corresponding to different protons in the molecule . The molecular weight of the compound is 167.14 .

Scientific Research Applications

Antibacterial Activity

This compound has been synthesized and studied for its antibacterial activity . The compound showed an antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . This suggests potential applications in the development of new antimicrobial drugs .

Drug Synthesis

The compound is an important intermediate product in the synthesis of paliperidone , which is the primary active metabolite of the older antipsychotic risperidone . This indicates its potential application in the pharmaceutical industry, particularly in the production of antipsychotic drugs .

Enzyme Inhibition

N-benzylpiperidine benzisoxazole derivatives, which are structurally similar to the compound , are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE) . This enzyme is targeted for the treatment of Alzheimer’s disease . Therefore, this compound could potentially be explored for similar applications.

Modification of Existing Drug Molecules

The compound’s structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity . This suggests its potential use in the design and development of new drugs with enhanced antimicrobial activity .

Suzuki–Miyaura Coupling

While not directly mentioned in the search results, the compound’s structure suggests that it could potentially be used in Suzuki–Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, and boron reagents similar to the compound are often used .

Pharmacokinetic Studies

The compound NMS-P118, which is structurally similar to the compound , has been found to have excellent ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profiles . This suggests that the compound could potentially be used in pharmacokinetic studies to understand how drugs are absorbed, distributed, metabolized, and excreted in the body .

Mechanism of Action

Target of Action

Similar compounds, such as substituted 1,2-benzoxazoles, have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, addiction, and motor control.

Mode of Action

It’s known that compounds with similar structures can interact with their targets (such as serotonergic and dopaminergic receptors) to induce changes in cellular signaling . This interaction can lead to alterations in the physiological state of the cell, potentially contributing to the compound’s observed effects.

Biochemical Pathways

Given its potential interaction with serotonergic and dopaminergic receptors, it’s plausible that it may influence pathways related to neurotransmission .

Result of Action

Similar compounds have been found to exhibit antimicrobial and antiproliferative activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular signaling and function.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound has potential applications in the development of new drugs with antimicrobial activity . It could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity . It is also an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone .

properties

IUPAC Name

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-17(22(2,19)20)11-5-7-18(8-6-11)14-16-12-4-3-10(15)9-13(12)21-14/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLHGWZSJCISEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=C(O2)C=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide

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